molecular formula C9H20N2 B2414977 Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine CAS No. 1340411-99-5

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine

Cat. No.: B2414977
CAS No.: 1340411-99-5
M. Wt: 156.273
InChI Key: IIUFQJJPNLENQN-UHFFFAOYSA-N
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Description

“Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine” is a compound that has been studied for its potential pharmacological properties . It is also known as “2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine” or "PF-04455242" .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One of the synthetic strategies used involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolidine ring being a key component . The pyrrolidine ring is a five-membered heterocyclic moiety that contributes to the stereochemistry of the molecule . The compound also contains a methyl group and a propyl group .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 156.23 . The compound’s InChI code is "1S/C8H16N2O/c1-8(2,9)7(11)10-5-3-4-6-10/h3-6,9H2,1-2H3" .

Scientific Research Applications

Environmental Chemicals and DNA Methylation

Environmental Chemicals and DNA Methylation : Environmental exposures are linked to DNA methylation and expression changes, impacting human health. Epidemiologic studies have explored the association between environmental chemicals and DNA methylation levels in adults, employing quantitative methods like immunocolorimetric assays and bisulfite pyrosequencing. However, due to inconsistencies across studies and limited sample sizes, the evidence is not conclusive, necessitating larger, longitudinal studies to validate findings and systematically evaluate dose-response relationships (Ruiz-Hernandez et al., 2015).

L-Proline as an Organo-Catalyst in Organic Chemistry

L-Proline as a Versatile Organo-Catalyst : L-Proline, a natural amino acid, serves as an organo-catalyst in various asymmetric syntheses, catalyzing reactions like Aldol condensation and Michael Addition. It's instrumental in synthesizing diverse heterocyclic structures, vital in drugs and agrochemicals. The review underscores L-Proline's significant applications in organic chemistry, advocating for more research into its potential as a 'Green catalyst' (Thorat et al., 2022).

Therapeutic Potential of Acacetin

Therapeutic Potential of Acacetin : Acacetin, a flavone present in various plants, demonstrates pharmacological potential including chemopreventive properties in cancer cell lines and neuroprotective effects. This review emphasizes acacetin's strong anti-inflammatory and anti-cancer activity, highlighting the need for further scientific validation in disease models and toxicity profiling to establish it as a potent candidate for clinical research studies (Singh et al., 2020).

Synthesis of 3-Pyrrolin-2-Ones

De Novo Synthesis of 3-Pyrrolin-2-Ones : This systematic survey reviews the synthesis of 3-pyrrolin-2-ones from various precursors, highlighting their significance in natural products, biological activity, and as building blocks for other materials. The review categorizes synthesis approaches based on the location(s) of new bonds formed in constructing the 3-pyrrolin-2-one ring system (Pelkey et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause eye irritation .

Properties

IUPAC Name

N,2-dimethyl-1-pyrrolidin-1-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,10-3)8-11-6-4-5-7-11/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUFQJJPNLENQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)propan-2-ylcarbamate (Compound F5) (2.696 g, 10.52 mmol) in THF (20 mL) was a 1M LAH in THF (42.1 mL, 42.07 mmol) solution dropwise added (over approximately 10 min) at 0° C. under a nitrogen atmosphere. The resultant mixture was stirred at rt for 1 h and heated at 40° C. over night. The reaction was cooled to 0° C. and Na2SO4×10H2O followed by NaOH (2M, 2 mL) was added. The mixture was diluted with Et2O (100 mL) and the resultant mixture was filtered. The solids were washed with Et2O (3×50 mL). To the filtrate was HCl (1.25 N aq. solution, 15 mL) in EtOH added. The filtrate was concentrated and the residue mixed with EtOH (60 mL). The EtOH was removed under reduced pressure. IPA (30 mL) was added and the mixture sonicated for 2 min. After filtration was the title compound (1.89 g, 96%) obtained as a HCl salt. 1H NMR (400 MHz, CDCl3) δ 1.00, 1.71, 2.29, 2.41, 2.63. Total no of protons: 19.
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2.696 g
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